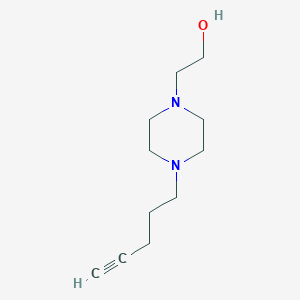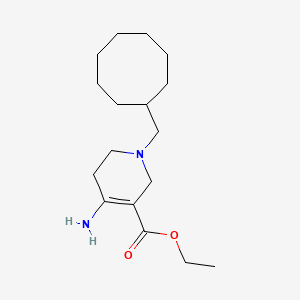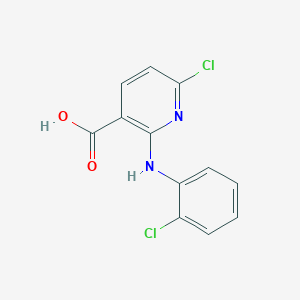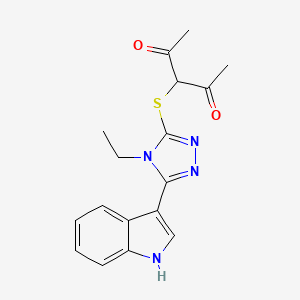
N-(sec-butyl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-2,5-dimethylbenzenesulfonamide, also known as SBD, is a sulfonamide compound that has been used in scientific research for various purposes. This compound has gained attention due to its unique chemical structure and its potential for use in different fields.
Mécanisme D'action
The mechanism of action of N-(sec-butyl)-2,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to interact with hydrophobic regions of proteins, stabilizing them and preventing their aggregation. This compound has also been found to interact with the surface of proteins, altering their conformation and preventing their denaturation.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and is considered safe for use in laboratory experiments. It has been shown to have no significant effects on cell viability or membrane integrity. This compound has also been found to be non-fluorescent, making it a useful tool for fluorescence-based assays.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(sec-butyl)-2,5-dimethylbenzenesulfonamide is its ability to stabilize proteins and prevent their aggregation. This makes it a useful tool for protein research and drug discovery. This compound is also easy to synthesize and purify, making it readily available for use in experiments. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the use of N-(sec-butyl)-2,5-dimethylbenzenesulfonamide in scientific research. One potential application is in the development of protein-based therapeutics. This compound can be used to stabilize proteins and prevent their aggregation, which could improve the efficacy and stability of protein-based drugs. Another potential application is in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's disease. This compound could be used to study the mechanisms of protein misfolding and aggregation, which could lead to the development of new treatments for these diseases.
Conclusion:
In conclusion, this compound is a sulfonamide compound that has been used in scientific research for various purposes. It has been found to be effective in stabilizing proteins and preventing their aggregation, making it a useful tool for protein research and drug discovery. This compound has minimal toxicity and is considered safe for use in laboratory experiments. Despite its limitations, this compound has several potential future applications in the development of protein-based therapeutics and the study of protein misfolding diseases.
Méthodes De Synthèse
N-(sec-butyl)-2,5-dimethylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of sec-butylamine with 2,5-dimethylbenzenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been used by various researchers to obtain this compound for their experiments.
Applications De Recherche Scientifique
N-(sec-butyl)-2,5-dimethylbenzenesulfonamide has been used in scientific research for various purposes, including as a protein denaturant, a ligand for protein purification, and a stabilizer for proteins. It has also been used as a tool for studying protein folding and aggregation. This compound has been found to be effective in stabilizing proteins and preventing their aggregation, making it a useful tool for protein research.
Propriétés
IUPAC Name |
N-butan-2-yl-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-5-11(4)13-16(14,15)12-8-9(2)6-7-10(12)3/h6-8,11,13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCWPPSBNAFYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2535173.png)


![N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide](/img/structure/B2535177.png)
![2-chloro-6-fluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2535178.png)

![4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2535180.png)
![N-(4-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2535181.png)
![(E)-ethyl 1-cyclohexyl-2-(isonicotinoylimino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2535182.png)



![2-amino-3-(3-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2535189.png)